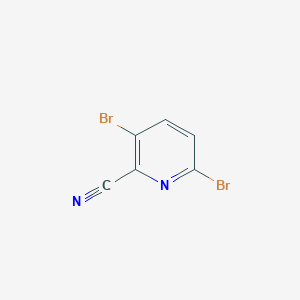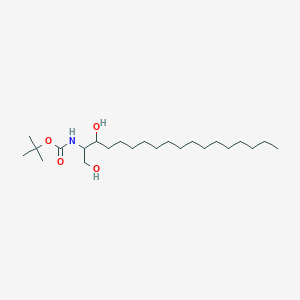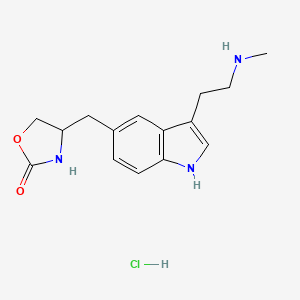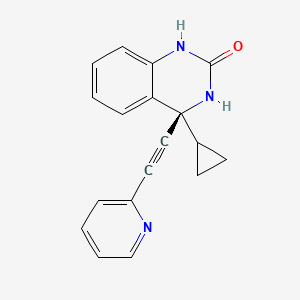
(4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.
Attachment of the Pyridin-2-ylethynyl Group: This can be done using palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.
Reduction: Reduction reactions might target the quinazolinone core or the pyridinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reaction conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that might have similar reactivity.
Pyridinyl-Containing Compounds: Compounds with pyridinyl groups that might share similar biological activities.
Uniqueness
(4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(4S)-4-cyclopropyl-4-(2-pyridin-2-ylethynyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C18H15N3O/c22-17-20-16-7-2-1-6-15(16)18(21-17,13-8-9-13)11-10-14-5-3-4-12-19-14/h1-7,12-13H,8-9H2,(H2,20,21,22)/t18-/m1/s1 |
InChI Key |
GRKPBOOXGCBIQK-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1[C@@]2(C3=CC=CC=C3NC(=O)N2)C#CC4=CC=CC=N4 |
Canonical SMILES |
C1CC1C2(C3=CC=CC=C3NC(=O)N2)C#CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


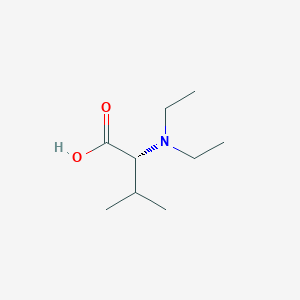
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
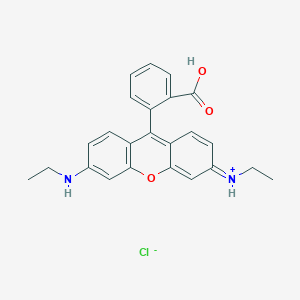
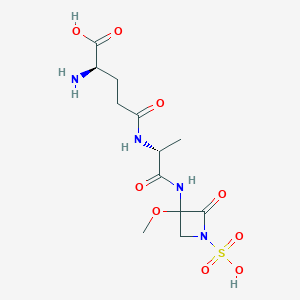
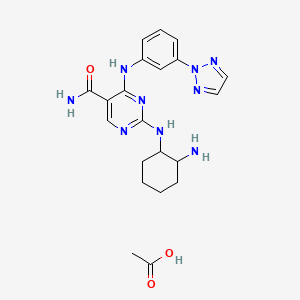
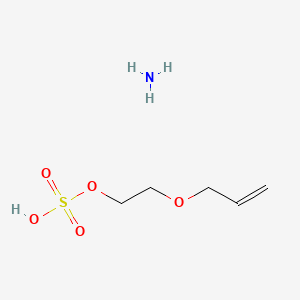
![1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12296507.png)
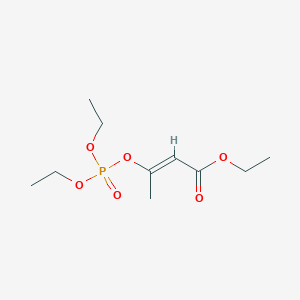
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
